

H-Arg(NO₂)-Obzl reaction conditions optimization

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Compound Focus: H-Arg(NO₂)-Obzl.HCl

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Chemical Profile & Primary Applications

H-Arg(NO₂)-Obzl, or N ω -Nitro-L-arginine benzyl ester, is a protected arginine derivative primarily used in peptide synthesis and as a research tool.

The table below summarizes its key identifiers. Note that it is commonly available as two different salts, which have different properties.

Property	H-Arg(NO ₂)-Obzl (Free Base)	H-Arg(NO ₂)-Obzl p-Tosylate
CAS Number	7672-27-7 [1]	10342-07-1 [2] [3]
Molecular Formula	C ₁₃ H ₁₉ N ₅ O ₄ [1]	C ₂₀ H ₂₇ N ₅ O ₇ S [2] [3]
Molecular Weight	309.32 g/mol [1]	481.52 g/mol [2] [3]
Melting Point	132-134 °C [1]	Information Missing
Density	1.37 g/cm ³ [1]	Information Missing
Primary Role	Building block for peptide synthesis [4]	Salt form to improve stability/crystallinity [2]

Its main applications in research include:

- **Peptide Synthesis:** Serves as a protected arginine residue where the **NO₂ group protects the guanidino side chain**, and the **benzyl ester (Obzl) protects the C-terminal carboxylic acid** [5] [4]. This prevents side reactions during the coupling of other amino acids.
- **Enzyme Inhibition:** Acts as an inhibitor of **nitric oxide synthase (NOS)**, helping researchers study nitric oxide signaling pathways in cardiovascular and neurological diseases [6] [1].

Synthesis and Reaction Optimization

The synthesis of H-Arg(NO₂)-Obzl and its incorporation into peptides is a multi-step process that requires careful control. The following diagram outlines the general workflow from the base amino acid to the final deprotected peptide.

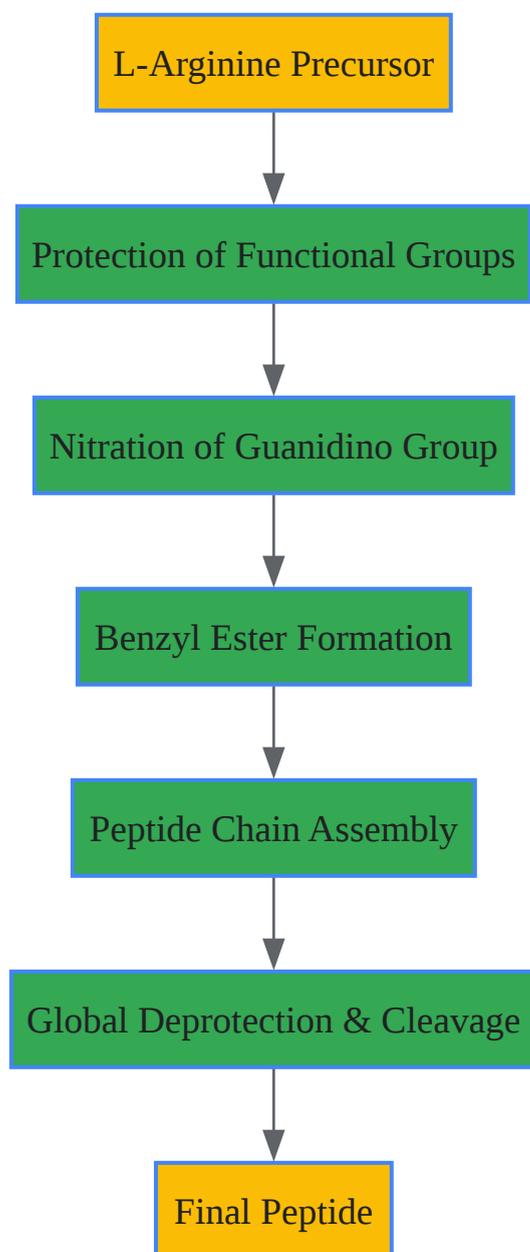


Diagram: Synthetic Workflow for H-Arg(NO₂)-Obzl-containing Peptides

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Key Optimization Parameters

Critical parameters for the nitration step, which introduces the NO₂ group, are summarized in the table below.

Parameter	Optimal Range	Impact on Reaction
Temperature	0 - 5 °C [6]	Maintains high yield (85-92%) by preventing decomposition of sensitive intermediates.
Reaction Time	2 - 4 hours [6]	Maximizes conversion efficiency.
Nitrating Agent Ratio	1.2 : 1 (to substrate) [6]	Prevents over-nitration and side product formation.
pH Control	1.5 - 2.0 [6]	Stabilizes reactive intermediates during the transformation.

Detailed Protocol for Coupling H-Arg(NO₂)-Obzl

The search results provide a specific example of coupling H-Arg(NO₂)-Obzl·p-TsOH (compound **6** in the paper) into a tripeptide [4]:

- **Activation & Coupling:** The precursor dipeptide (compound **5** in the paper) was coupled with H-Arg(NO₂)-OBzl·p-TsOH using **Bop-Cl** (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) as the activating reagent. The reaction was typically performed in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride or p-tosylate salt of the amino component.
- **Global Deprotection:** After the peptide chain was assembled, the final deprotection of the benzyl ester (Obzl) and the nitro (NO₂) group on arginine was achieved via **catalytic hydrogenation** [4]. This one-step reaction typically uses a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Troubleshooting FAQ

Here are solutions to common problems encountered when working with H-Arg(NO₂)-Obzl.

Q1: How do I remove the NO₂ protecting group without catalytic hydrogenation?

A: While catalytic hydrogenation is common, the NO₂ group can also be removed using **tin(II) chloride (SnCl₂)** or other reducing agents [5]. The use of **sodium borohydride (NaBH₄)** in the presence of a metal catalyst like **copper acetylacetonate [Cu(acac)₂]** has been reported as an effective method, achieving complete removal within 30-60 minutes at room temperature [6].

Q2: What side reactions are associated with the NO₂ group during cleavage?

A: During strong acid cleavage (like with HF), the NO₂ group on arginine can lead to the formation of **ornithine residues** as a side reaction [5]. To mitigate this, consider using alternative arginine protecting groups like **Pbf** in Fmoc chemistry, which are less prone to such side reactions [5].

Q3: My coupling efficiency is low. How can I improve it?

A: Low coupling efficiency can be due to the steric hindrance or poor solubility of intermediates.

- **Ensure Complete Salt Neutralization:** The H-Arg(NO₂)-Obzl-p-TsOH salt must be neutralized with a suitable base (e.g., DIPEA) before activation to free the amine group for coupling.
- **Use Powerful Activators:** Employ potent coupling reagents like **Bop-Cl**, **HATU**, or **DCC/HOBt** to ensure efficient amide bond formation, especially for sterically hindered couplings [4].
- **Confirm Solubility:** Ensure the reacting species are fully dissolved in the reaction solvent (e.g., DMF or DCM).

Q4: How can I monitor the reaction progress and confirm deprotection?

A: Use analytical techniques such as:

- **Thin-Layer Chromatography (TLC):** To monitor the consumption of starting materials and the formation of products during coupling and deprotection steps.
- **Mass Spectrometry (MS):** MALDI-TOF MS is particularly useful for confirming the molecular weight of intermediate and final peptides, ensuring successful deprotection [7].
- **Nuclear Magnetic Resonance (NMR):** ¹H NMR can be used to characterize synthesized intermediates, such as confirming the structure of a PEG-peptide conjugate by identifying

characteristic peaks for PEG (~3.5 ppm) and peptide amide bonds (7-9 ppm) [7].

Key Takeaways

- **Plan Your Protection Strategy:** The NO₂ group is stable to acids but can be reduced, allowing for orthogonal deprotection strategies in complex syntheses [6] [5].
- **Control Reaction Conditions Precisely:** Adhering to the optimized parameters for temperature and stoichiometry, especially during nitration, is crucial for achieving high yields [6].
- **Choose the Right Deprotection Method:** Catalytic hydrogenation simultaneously removes the benzyl ester and NO₂ groups, while alternative methods like SnCl₂ or NaBH₄ reduction are available if hydrogenation is unsuitable [6] [4].

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